Mercaptide V
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Overview
Description
Mercaptide V is a compound that belongs to the class of mercaptides, which are sulfur-containing compounds. Mercaptides are formed by the reaction of thiols (mercaptans) with metals, resulting in metal thiolates. These compounds are known for their ability to form stable complexes with heavy metals, making them useful in various applications, including environmental remediation and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptide V can be synthesized through the reaction of a thiol with a metal salt. The general reaction involves the nucleophilic attack of the thiol group (-SH) on the metal cation, resulting in the formation of the mercaptide. For example, the reaction of a thiol with a lead salt can produce lead mercaptide .
Industrial Production Methods
In industrial settings, the production of mercaptides often involves the use of large-scale reactors where thiols are reacted with metal salts under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are optimized to ensure high yield and purity of the mercaptide product .
Chemical Reactions Analysis
Types of Reactions
Mercaptide V undergoes various chemical reactions, including:
Oxidation: Mercaptides can be oxidized to form disulfides.
Reduction: Reduction of mercaptides can regenerate the thiol and the metal.
Substitution: Mercaptides can undergo substitution reactions where the metal is replaced by another metal or a different functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides are commonly used oxidizing agents.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) can be used to reduce mercaptides.
Substitution Reagents: Various metal salts can be used to facilitate substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation reactions.
Regenerated Thiols: Produced through reduction reactions.
Substituted Mercaptides: Resulting from substitution reactions.
Scientific Research Applications
Mercaptide V has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal poisoning.
Industry: Utilized in the removal of heavy metals from wastewater and as an additive in lubricants and polymers
Mechanism of Action
The mechanism of action of Mercaptide V involves the formation of stable complexes with metal ions. The thiol group in this compound coordinates with the metal ion, forming a strong bond that stabilizes the metal in the complex. This interaction can inhibit the activity of metal-dependent enzymes or facilitate the removal of heavy metals from solutions .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simple thiol with a similar sulfur-containing functional group.
Ethanethiol: Another thiol that shares similar chemical properties with Mercaptide V.
Disulfides: Compounds containing an -S-S- linkage, formed through the oxidation of thiols
Uniqueness of this compound
This compound is unique due to its ability to form highly stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring the selective binding and removal of heavy metals. Additionally, its versatility in undergoing various chemical reactions enhances its utility in both research and industrial settings .
Properties
CAS No. |
49792-49-6 |
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Molecular Formula |
C14H10HgO4S2 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
2-carboxybenzenethiolate;mercury(2+) |
InChI |
InChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2 |
InChI Key |
CCAWZHWSULWNGX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[S-].C1=CC=C(C(=C1)C(=O)O)[S-].[Hg+2] |
Origin of Product |
United States |
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